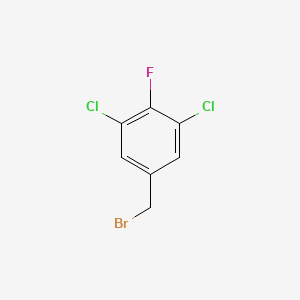
3,5-Dichloro-4-fluorobenzyl bromide
Vue d'ensemble
Description
3,5-Dichloro-4-fluorobenzyl bromide is a chemical compound that has gained significant attention in scientific research. It is commonly used as a reagent in organic chemistry synthesis and is known for its ability to modify biomolecules.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-4-fluorobenzyl bromide involves the formation of a covalent bond with the target biomolecule. The bromide group of the compound reacts with the hydroxyl group of the biomolecule, resulting in the formation of a stable ether linkage. This modification can alter the biological activity of the biomolecule, leading to changes in its function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-Dichloro-4-fluorobenzyl bromide depend on the biomolecule being modified. In some cases, the modification can lead to an increase in biological activity, while in others it can lead to a decrease. For example, the modification of a protein may enhance its enzymatic activity, while the modification of a peptide may reduce its binding affinity to a receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-Dichloro-4-fluorobenzyl bromide in lab experiments include its ability to selectively modify biomolecules and its ease of use. It is also relatively inexpensive and readily available. However, the compound has limitations, including its potential toxicity and the need for careful handling. Additionally, the modification of biomolecules can be unpredictable, and the effects may vary depending on the specific biomolecule being modified.
Orientations Futures
There are numerous future directions for the use of 3,5-Dichloro-4-fluorobenzyl bromide in scientific research. One area of interest is the development of new materials using modified biomolecules. Additionally, the compound may have potential applications in drug discovery and development, particularly in the modification of small molecule drugs to enhance their efficacy or reduce their toxicity. Further research is needed to fully understand the potential of 3,5-Dichloro-4-fluorobenzyl bromide in these areas.
Conclusion
In conclusion, 3,5-Dichloro-4-fluorobenzyl bromide is a versatile compound that has found numerous applications in scientific research. Its ability to selectively modify biomolecules makes it a valuable tool in organic synthesis, material science, and drug discovery. While the compound has limitations, its potential for future research is promising.
Applications De Recherche Scientifique
3,5-Dichloro-4-fluorobenzyl bromide has found numerous applications in scientific research. It is commonly used as a reagent in organic chemistry synthesis, particularly in the modification of biomolecules such as proteins and peptides. It is also used in the synthesis of pharmaceuticals and agrochemicals. Additionally, it has been used in the development of new materials such as polymers and dendrimers.
Propriétés
IUPAC Name |
5-(bromomethyl)-1,3-dichloro-2-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDNJQFJDBSHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-fluorobenzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



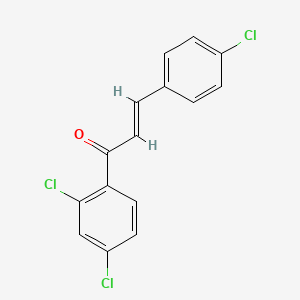


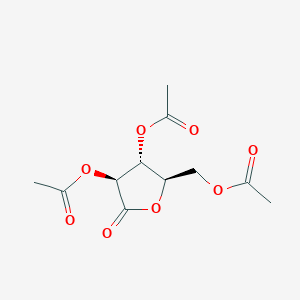
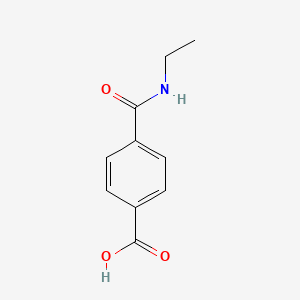
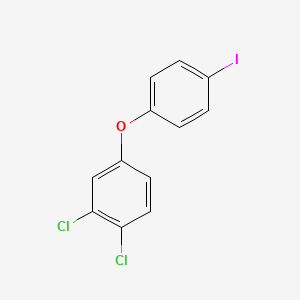



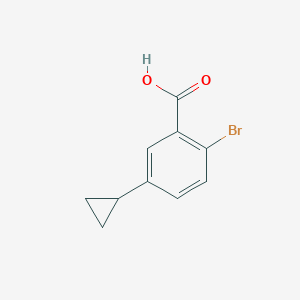



![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3040200.png)